
N-(4-cyanophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)nicotinamide (CPN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPN is a member of the nicotinamide family and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)nicotinamide is not fully understood. However, it has been suggested that N-(4-cyanophenyl)nicotinamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-cyanophenyl)nicotinamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to activate certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-cancer properties, as well as antioxidant activity. Additionally, N-(4-cyanophenyl)nicotinamide has been found to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. N-(4-cyanophenyl)nicotinamide has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-cyanophenyl)nicotinamide in lab experiments is its ease of synthesis and purification. Additionally, N-(4-cyanophenyl)nicotinamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using N-(4-cyanophenyl)nicotinamide is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving N-(4-cyanophenyl)nicotinamide. One area of interest is the development of new drugs based on N-(4-cyanophenyl)nicotinamide, particularly for the treatment of inflammation and cancer. Additionally, N-(4-cyanophenyl)nicotinamide may have potential applications in the development of new antibiotics and metal-organic frameworks. Further research is also needed to fully understand the mechanism of action of N-(4-cyanophenyl)nicotinamide and its effects on various biological systems.
Synthesis Methods
N-(4-cyanophenyl)nicotinamide can be synthesized through a simple two-step reaction involving the condensation of 4-cyanobenzoic acid with nicotinamide in the presence of a coupling agent, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is a white crystalline solid, which can be further purified through recrystallization.
Scientific Research Applications
N-(4-cyanophenyl)nicotinamide has been found to exhibit various applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. N-(4-cyanophenyl)nicotinamide has also been reported to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, N-(4-cyanophenyl)nicotinamide has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
Product Name |
N-(4-cyanophenyl)nicotinamide |
|---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(4-cyanophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,(H,16,17) |
InChI Key |
DOUSPYHNWACVRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)

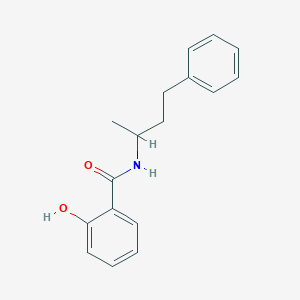

![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
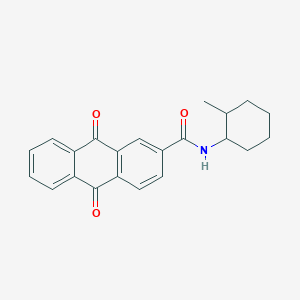
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
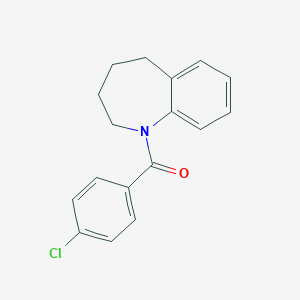
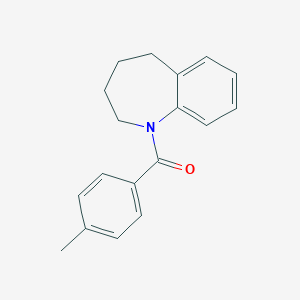
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
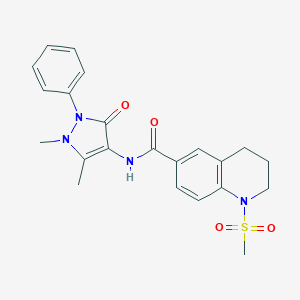
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)